![molecular formula C40H44N4O16 B154276 Uroporphyrinogen III CAS No. 1976-85-8](/img/structure/B154276.png)
Uroporphyrinogen III
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uroporphyrinogen III is synthesized from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The conversion involves a reversal of the last pyrrole unit and a condensation reaction that closes the macrocycle by eliminating the final hydroxyl group with a hydrogen atom of the first ring .
Industrial Production Methods: In industrial settings, this compound can be produced from 5-aminolevulinic acid using thermostable enzymes such as ALA dehydratase, porphobilinogen deaminase, and this compound synthase . The bioconversion process involves heating Escherichia coli transformants expressing these enzymes, which can convert a significant percentage of 5-aminolevulinic acid to this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form uroporphyrin.
Methylation: It can be methylated by uroporphyrinogen-III C-methyltransferase to form precorrin-1 and precorrin-2.
Decarboxylation: The enzyme this compound decarboxylase converts it into coproporphyrinogen III by decarboxylating the acetic acid side chains.
Common Reagents and Conditions:
Oxidation: Chemical oxidants such as iodine or ferric chloride can be used.
Methylation: S-adenosylmethionine is a common methyl donor in enzymatic methylation reactions.
Decarboxylation: This reaction typically occurs under physiological conditions facilitated by specific enzymes.
Major Products:
Uroporphyrin: Formed by oxidation.
Precorrin-1 and Precorrin-2: Formed by methylation.
Coproporphyrinogen III: Formed by decarboxylation.
Aplicaciones Científicas De Investigación
Biochemical Pathways
Uroporphyrinogen III serves as a crucial intermediate in the biosynthesis of heme, chlorophyll, and corrins. The enzyme this compound synthase (URO3S) catalyzes the conversion of hydroxymethylbilane (HMB) to UROIII, marking a key step in porphyrin metabolism. This process is essential for the production of various cofactors that facilitate critical biological functions such as oxygen transport (heme) and vitamin B12 synthesis (cobalamin) .
Congenital Erythropoietic Porphyria (CEP)
A significant application of UROIII is in understanding and potentially treating congenital erythropoietic porphyria (CEP), a rare genetic disorder caused by mutations in URO3S. Research has shown that specific mutations, such as C73R, lead to a loss of enzymatic function and severe clinical manifestations. Studies indicate that restoring the activity of URO3S through proteasome inhibition can enhance the stability and functionality of the mutant enzyme, paving the way for innovative therapeutic strategies .
Case Study: C73R Mutation
- Objective : Investigate the functional deficit caused by the C73R mutation in URO3S.
- Findings : The mutant protein exhibits decreased stability and activity; however, proteasome inhibition allows recovery of enzymatic function .
- Implications : This approach could lead to new treatments for CEP patients by enhancing URO3S activity.
Environmental Applications
UROIII has been studied for its potential role in bioremediation processes. Its derivatives can be used to assess environmental pollutants' effects on microbial communities due to their involvement in metabolic pathways that respond to oxidative stress. For instance, engineering strains that utilize UROIII could enhance their resilience against heavy metals and pesticides .
Fluorescent Probes
This compound methyltransferase (UMT), an enzyme related to UROIII, has been engineered for use as a fluorescent reporter. The products generated by UMT emit strong red fluorescence under UV light, making them valuable for cellular imaging and tracking metabolic processes in live cells . This application highlights UROIII's utility in advancing research methodologies in cellular biology.
Data Summary Table
Application Area | Description | Case Studies/Findings |
---|---|---|
Biochemical Pathways | Intermediate in heme and chlorophyll synthesis | Key role in enzyme catalysis; essential for oxygen transport and vitamin synthesis |
Medical Applications | Treatment strategies for CEP | Mutation studies (C73R) revealing potential therapeutic interventions |
Environmental Applications | Bioremediation potential | Use of derivatives to assess pollutant effects on microbial communities |
Analytical Applications | Fluorescent probes for cellular imaging | Engineering UMT for strong red fluorescence under UV light |
Mecanismo De Acción
Uroporphyrinogen III exerts its effects through its role as an intermediate in the biosynthesis of heme and other tetrapyrrole compounds . The enzyme uroporphyrinogen-III cosynthase catalyzes the conversion of preuroporphyrinogen to this compound, which is then further processed by other enzymes to form various end products . The molecular targets include enzymes involved in the tetrapyrrole biosynthesis pathway, such as this compound decarboxylase and uroporphyrinogen-III C-methyltransferase .
Comparación Con Compuestos Similares
Uroporphyrinogen I: A structural isomer of uroporphyrinogen III with a symmetric arrangement of acetic and propionic acid groups.
Coproporphyrinogen III: A decarboxylated derivative of this compound.
Protoporphyrinogen IX: A further oxidized and decarboxylated derivative in the heme biosynthesis pathway.
Uniqueness: this compound is unique due to its asymmetric arrangement of acetic and propionic acid groups, which is essential for its role in the biosynthesis of heme and other tetrapyrrole compounds . This asymmetry allows for the specific enzymatic transformations required to produce biologically active molecules .
Actividad Biológica
Uroporphyrinogen III (URO'gen III) is a pivotal compound in the biosynthesis of heme and other porphyrins, serving as a precursor in various biological pathways. This article explores its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.
Overview of this compound
This compound is synthesized from hydroxymethylbilane (HMB) through the enzymatic action of this compound synthase (URO3S). This reaction involves a unique cyclization process that results in the formation of a cyclic tetrapyrrole structure, which is essential for the production of heme, chlorophyll, and other porphyrins. These compounds play critical roles as cofactors in various enzymatic reactions, including oxygen transport and electron transfer processes .
Mechanism of Synthesis
The synthesis of URO'gen III from HMB is characterized by:
- Enzymatic Action : The URO3S catalyzes the cyclization and rearrangement of HMB. The mechanism involves an electrophilic addition that leads to the formation of a spiropyrrolenine intermediate, followed by a series of rearrangements .
- Structural Characteristics : URO'gen III features an asymmetrical structure that distinguishes it from its isomer, uroporphyrinogen I. This structural difference is crucial for its function in heme biosynthesis .
Biological Functions
This compound is integral to several biological functions:
- Heme Biosynthesis : It serves as the last common precursor for all tetrapyrrole cofactors, including heme, which is vital for hemoglobin function and various enzymatic reactions .
- Porphyrin Metabolism : UROP'gen III is involved in the metabolic pathways leading to the formation of other important porphyrins such as chlorophyll and vitamin B12 (cobalamin), which are essential for cellular metabolism .
Clinical Implications
Deficiencies or mutations in enzymes involved in URO'gen III metabolism can lead to various porphyrias, disorders characterized by abnormal accumulation of porphyrins or their precursors. Notable conditions include:
-
Congenital Erythropoietic Porphyria (CEP) : This rare autosomal recessive disorder results from mutations in the URO3S gene, leading to reduced enzyme activity. Patients exhibit symptoms such as photosensitivity, skin lesions, and anemia due to impaired heme production .
Case Study Symptoms Laboratory Findings Patient 1 Photosensitivity, skin blistering Elevated uroporphyrin levels in urine Patient 2 Anemia, hepatosplenomegaly Reduced URO3S activity (95% lower than normal) Patient 3 Scarring, dyspigmentation Abnormal porphyrin profile with high uroporphyrin excretion - Mechanistic Studies : Research has shown that specific mutations (e.g., C73R) in URO3S lead to severe phenotypes due to protein instability and aggregation, which can be partially rescued by proteasome inhibitors .
Research Findings
- Enzymatic Activity : Studies indicate that patients with CEP have significantly reduced URO3S activity compared to healthy individuals. This deficiency correlates with clinical symptoms and abnormal porphyrin profiles .
- Structural Insights : Crystallographic studies have provided insights into the binding interactions between URO3S and its substrate, revealing how enzyme conformations facilitate substrate orientation for efficient catalysis .
- Inflammatory Response : Recent research suggests that UROP'gen III may play a role in modulating inflammatory pathways via interactions with the NLRP3 inflammasome, indicating broader implications for its biological activity beyond porphyrin synthesis .
Propiedades
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWZXWWOFSFKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173444 | |
Record name | Uroporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
836.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Uroporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1976-85-8 | |
Record name | Uroporphyrinogen III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1976-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uroporphyrinogen III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uroporphyrinogen III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uroporphyrinogen III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What are the key enzymes involved in the biosynthesis of Urogen III?
A1: Two enzymes are crucial: * Porphobilinogen deaminase (HemC/PBGD): This enzyme catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole hydroxymethylbilane (preuroporphyrinogen) [, , , , , , ]. * Uroporphyrinogen III synthase (UroS/ HemD): This enzyme directs the cyclization of hydroxymethylbilane, ensuring the specific formation of Urogen III over the biologically inactive isomer, uroporphyrinogen I [, , , , , , , , , ].
Q2: Can you elaborate on the role of this compound synthase (UroS)?
A2: UroS is essential for the formation of the asymmetric Urogen III. In its absence, the linear hydroxymethylbilane spontaneously cyclizes into uroporphyrinogen I, a metabolic dead end. The accumulation of uroporphyrinogen I can lead to debilitating diseases, emphasizing the importance of UroS in maintaining the correct tetrapyrrole pathway [, , , , , ].
Q3: How does porphobilinogen deaminase (PBGD) function in Urogen III biosynthesis?
A3: PBGD utilizes a dipyrromethane cofactor as a primer for the sequential addition of four porphobilinogen molecules []. This process occurs within the enzyme's catalytic cleft, where positively charged amino acids interact with negatively charged carboxylate groups on the cofactor, substrate, and intermediate complexes []. Mutations in these conserved arginine residues can disrupt both cofactor assembly and the polymerization process [].
Q4: Are there any unique features of PBGD in specific organisms like Plasmodium falciparum?
A4: Interestingly, Plasmodium falciparum PBGD (PfPBGD) displays both PBGD and UroS activity, implying a bifunctional role in this organism []. This observation challenges the conventional view of separate enzymes for these steps and highlights the evolutionary diversity of enzymatic functions in different species.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C40H44N4O16 and a molecular weight of 836.78 g/mol.
Q6: Is there any spectroscopic data available for Urogen III?
A6: Unfortunately, the provided research papers do not elaborate on specific spectroscopic data for Urogen III.
Q7: What are the downstream effects of Urogen III in different biosynthetic pathways?
A7: Urogen III serves as the branching point for multiple essential pathways: * Heme biosynthesis: Urogen III undergoes decarboxylation by uroporphyrinogen decarboxylase to form coproporphyrinogen III, eventually leading to heme synthesis [, , , ]. * Chlorophyll biosynthesis: In plants and photosynthetic bacteria, Urogen III is also a precursor for chlorophyll biosynthesis [, , ]. * Siroheme biosynthesis: Urogen III is methylated by S-adenosyl-L-methionine: this compound methyltransferase (SUMT) to produce precorrin-2, a key intermediate in siroheme biosynthesis [, , , , ]. * Cobalamin (Vitamin B12) biosynthesis: Precorrin-2, derived from Urogen III, is further modified in a complex series of reactions to ultimately form cobalamin [, , ].
Q8: How does Urogen III relate to nitrogen and sulfur assimilation in plants?
A8: Urogen III is linked to nitrogen and sulfur assimilation through siroheme, a cofactor for nitrite reductase (NiR) and sulfite reductase (SiR) []. Overexpression of this compound methyltransferase (UPM1) in Arabidopsis thaliana increased NiR and SiR expression, enhancing nitrogen and sulfur assimilation, and ultimately improving plant biomass []. This highlights the crucial role of Urogen III in plant nutrition and growth.
Q9: What are the proposed mechanisms for the decarboxylation of Urogen III in heme biosynthesis?
A9: While Urogen III decarboxylase is known to catalyze this step, the exact mechanism of decarboxylation is still under investigation. Studies suggest that arginine residues (Arg37 and Arg41) in the enzyme's active site play a crucial role in protonating the pyrrole rings of Urogen III, facilitating decarboxylation []. This protonation step appears to be rate-limiting rather than the decarboxylation itself [].
Q10: How is the flow of Urogen III regulated between different biosynthetic pathways?
A10: Regulation of Urogen III flux between competing pathways remains an area of ongoing research. Some studies suggest that feedback mechanisms might be involved, where the end products of each pathway (heme, chlorophyll, siroheme, cobalamin) could potentially regulate the activity of enzymes at the branch point [].
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